![molecular formula C22H21FN2O3S B2377345 4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide CAS No. 1251697-89-8](/img/structure/B2377345.png)
4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide
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Description
Molecular Structure Analysis
The molecule consists of a pyrrolidinyl group attached to a benzamide derivative. The pyrrolidine ring is a five-membered nitrogen heterocycle . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Antibacterial and Antifungal Properties
Recent studies have explored the antibacterial and antifungal activities of derivatives related to the compound. Notably, these derivatives exhibit potent action against both Gram-positive and Gram-negative bacteria, as well as fungal agents. Ultrasound-assisted synthesis has been found to be efficient in producing these derivatives . Here’s what we know:
Pharmacological Potential
While the compound itself has not been extensively studied, its structural features (including the 2,3-dihydro-1H-inden-1-one scaffold) suggest potential pharmacological activities. Similar compounds have shown various properties, such as anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease effects . Further research may uncover additional therapeutic applications.
properties
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c23-17-7-9-20-19(13-17)25(18-8-6-15-4-3-5-16(15)12-18)14-21(29(20,27)28)22(26)24-10-1-2-11-24/h6-9,12-14H,1-5,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQHOSKGOHUOBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(CCC5)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide |
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